トファシチニブクエン酸塩

概要

説明

トファシチニブクエン酸塩は、主に関節リウマチ、乾癬性関節炎、潰瘍性大腸炎などの自己免疫疾患の治療に使用される薬剤です。 これは、ヤヌスキナーゼ(JAK)阻害剤であり、ヤヌスキナーゼファミリーの酵素の1つまたは複数の活性を阻害することにより作用し、免疫応答を調節します .

科学的研究の応用

Tofacitinib citrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of JAK inhibitors and their chemical properties.

Biology: It is used to study the role of JAK enzymes in cellular processes and immune responses.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating various autoimmune diseases.

Industry: It is used in the development of new pharmaceuticals and therapeutic agents .

作用機序

トファシチニブクエン酸塩は、造血と免疫細胞機能を調節するシグナル伝達経路に関与する細胞内酵素であるヤヌスキナーゼの活性を阻害することによってその効果を発揮します。 これらの酵素を阻害することにより、トファシチニブクエン酸塩は免疫応答を調節し、炎症と自己免疫疾患の症状を軽減します .

類似の化合物:

バリシチニブ: 関節リウマチの治療に使用される別のJAK阻害剤。

ルキソリチニブ: 骨髄線維症と真性赤血球増加症の治療に使用されるJAK阻害剤。

ウパダシチニブ: 関節リウマチの治療に使用されるJAK阻害剤。

独自性: トファシチニブクエン酸塩は、他のJAK阻害剤が特定のJAK酵素に対してより選択的である可能性があるのに対し、複数のJAK酵素(JAK1、JAK2、およびJAK3)を阻害する能力が独特です。 この広範な阻害により、トファシチニブクエン酸塩は、より幅広い自己免疫疾患の治療に有効になります .

Safety and Hazards

Tofacitinib citrate may cause serious side effects including serious infections . It is a medicine that affects your immune system and can lower the ability of your immune system to fight infections . Some people can have serious infections while taking tofacitinib, including tuberculosis (TB), and infections caused by bacteria, fungi, or viruses that can spread throughout the body .

将来の方向性

生化学分析

Biochemical Properties

Tofacitinib citrate interacts with several biomolecules, primarily the Janus kinases (JAKs). It has a strong inhibitory effect on JAK3 and some inhibitory activity on JAK1 . By inhibiting these enzymes, Tofacitinib citrate blocks downstream STAT signaling, resulting in potent inhibition of inflammatory cytokines .

Cellular Effects

Tofacitinib citrate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces the circulating CD16/56+ natural killer cells, which is reversed in 2−6 weeks after stopping the medication .

Molecular Mechanism

The molecular mechanism of action of Tofacitinib citrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation and activation of JAKs, preventing the receptors from contacting with STATS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tofacitinib citrate change over time. It has been observed that oral dosage forms of Tofacitinib citrate are associated with many systemic adverse effects, which can be overcome by loading Tofacitinib citrate into different nanosystems . These Tofacitinib citrate-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .

Dosage Effects in Animal Models

The effects of Tofacitinib citrate vary with different dosages in animal models . The recommended dose of Tofacitinib citrate in RA or psoriasis treatment is 5 mg twice daily or an extended-release dose of 11 mg once a day .

Metabolic Pathways

Tofacitinib citrate is involved in several metabolic pathways. It is primarily metabolized by CYP3A4 with minor contribution from CYP2C19 . The predominant metabolic pathways of Tofacitinib citrate include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation .

Transport and Distribution

Tofacitinib citrate is transported and distributed within cells and tissues . An approximate linear relationship between body weight and volume of distribution was observed, resulting in higher peak (Cmax) and lower trough (Cmin) concentrations in lighter patients .

Subcellular Localization

As an inhibitor of intracellular enzymes, it is likely that Tofacitinib citrate primarily functions within the cell .

準備方法

合成経路と反応条件: トファシチニブクエン酸塩の合成には、いくつかの重要なステップが含まれます。

縮合反応: このプロセスは、中間体VIIとVIIIの縮合から、中間体VIを生成することから始まります。

水素化: 次に、中間体VIを水素化して、中間体Vを生成します。

光学分割: 中間体Vは、光学分割されて、99%を超えるエナンチオマー純度を達成し、中間体IVになります。

塩基性媒体中での放出: 中間体IVは、塩基性媒体中で放出されて、中間体IIIになります。

N-アシル化: 中間体IIIは、N-アシル化されて、トファシチニブ(II)になります。

工業生産方法: トファシチニブクエン酸塩の工業生産は、同様の合成経路に従いますが、高収率と高純度のために最適化されています。 このプロセスでは、温度、圧力、pHなどの反応条件を慎重に制御することにより、高品質のトファシチニブクエン酸塩を常に生産することができます .

化学反応の分析

反応の種類: トファシチニブクエン酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含みます。

還元: この反応は、水素の付加または酸素の除去を含みます。

置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを含みます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される場合があり、還元によりアルコールが生成される場合があります .

4. 科学研究への応用

トファシチニブクエン酸塩は、科学研究において幅広い応用範囲を持っています。

化学: これは、JAK阻害剤とその化学的性質の研究におけるモデル化合物として使用されます。

生物学: これは、細胞プロセスと免疫応答におけるJAK酵素の役割を研究するために使用されます。

医学: これは、さまざまな自己免疫疾患の治療における有効性と安全性を評価するための臨床試験で使用されます。

業界: これは、新しい医薬品と治療薬の開発に使用されます .

類似化合物との比較

Baricitinib: Another JAK inhibitor used to treat rheumatoid arthritis.

Ruxolitinib: A JAK inhibitor used to treat myelofibrosis and polycythemia vera.

Upadacitinib: A JAK inhibitor used to treat rheumatoid arthritis.

Uniqueness: Tofacitinib citrate is unique in its ability to inhibit multiple JAK enzymes (JAK1, JAK2, and JAK3), whereas other JAK inhibitors may be more selective for specific JAK enzymes. This broad inhibition allows tofacitinib citrate to be effective in treating a wider range of autoimmune diseases .

特性

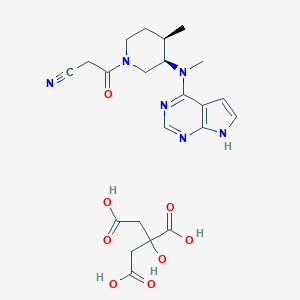

IUPAC Name |

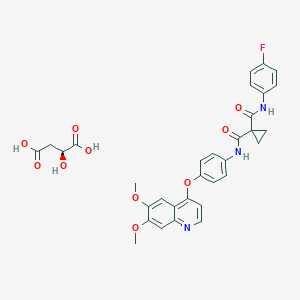

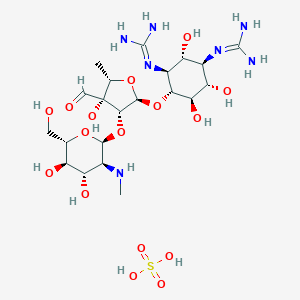

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIKUFDOYJFGBQ-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202404 | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540737-29-9 | |

| Record name | Tofacitinib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540737-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540737299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofacitinib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofacitinib citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFACITINIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FF4DIV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tofacitinib citrate?

A1: Tofacitinib citrate is a Janus kinase (JAK) inhibitor. [] It works by selectively inhibiting JAK1 and JAK3, which are enzymes involved in the signaling pathways of various cytokines implicated in inflammatory and autoimmune diseases. [, ] By blocking these enzymes, Tofacitinib citrate disrupts the signaling cascade that leads to inflammation and immune cell activation. []

Q2: What downstream effects are observed upon JAK1/3 inhibition by Tofacitinib citrate?

A2: Inhibiting JAK1/3 with Tofacitinib citrate leads to reduced phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins. [] This, in turn, downregulates the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), interleukin (IL)-6, IL-17, and tumor necrosis factor-alpha (TNF-α). [, , ] The overall effect is a dampening of the inflammatory and immune responses.

Q3: What is the molecular formula and weight of Tofacitinib citrate?

A3: Tofacitinib citrate has a molecular formula of C16H20N6O • C6H8O7 and a molecular weight of 502.5 g/mol. [, ]

Q4: What spectroscopic techniques are typically employed to characterize Tofacitinib citrate?

A4: Several spectroscopic methods are used for characterization, including UV-Vis spectrophotometry [, , ], High-Performance Liquid Chromatography (HPLC) [, ], and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). [] These techniques help in identifying the drug, quantifying its concentration, and detecting impurities.

Q5: How does pH affect the stability of Tofacitinib citrate?

A5: Tofacitinib citrate exhibits pH-dependent stability. Research suggests an optimal pH range between 2.0 and 5.0 for maximized stability. [] Degradation is observed at higher pH levels.

Q6: What are some formulation strategies employed to improve the bioavailability of Tofacitinib citrate?

A6: Various formulations have been explored to enhance bioavailability, including mouth-dissolving tablets, [, , ] floating tablets, [] topical gels, [, ] and liposomal systems. [] These formulations aim to improve solubility, dissolution rate, and target specific delivery routes.

Q7: How is Tofacitinib citrate quantified in various matrices?

A7: High-Performance Thin Layer Chromatography (HPTLC) [], High-Performance Liquid Chromatography (HPLC) [, ], and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [] are commonly used for quantification. These methods allow accurate and sensitive measurement of Tofacitinib citrate in pharmaceutical formulations and biological samples.

Q8: What are the primary routes of administration for Tofacitinib citrate?

A8: Tofacitinib citrate is primarily administered orally, available as tablets, extended-release tablets, and oral solution. [] Research also explores alternative delivery routes like topical and transdermal administration. [, ]

Q9: What are the primary applications of Tofacitinib citrate in clinical settings?

A9: Tofacitinib citrate is approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. [] It is also being investigated for its potential in treating other autoimmune diseases, such as alopecia areata, vitiligo, and atopic dermatitis. [, , , ]

Q10: Have any resistance mechanisms been identified for Tofacitinib citrate?

A10: While research on resistance mechanisms is ongoing, some studies suggest a potential link between JAK/STAT pathway activation and reduced sensitivity to Tofacitinib citrate in certain conditions like T-cell large granular lymphocyte leukemia (T-LGLL). []

Q11: What drug delivery strategies are being explored to enhance Tofacitinib citrate's efficacy?

A11: Nanoparticle-based delivery systems, [] liposomes, [] and micro-focused phototherapy [] are being investigated to improve targeted delivery to specific tissues like hair follicles or inflamed joints. These strategies aim to enhance drug efficacy while minimizing systemic side effects.

Q12: What safety concerns are associated with Tofacitinib citrate?

A13: Tofacitinib citrate, being an immunosuppressant, carries a risk of infections, including serious ones. [] Careful patient selection and monitoring for potential adverse events are crucial during therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。